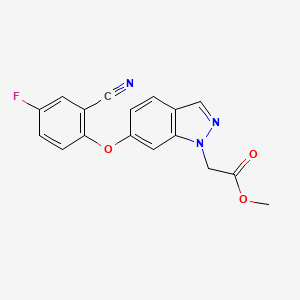
Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate is a complex organic compound that features a combination of indazole and phenoxy groups
Preparation Methods
The synthesis of Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-cyano-4-fluorophenol with an appropriate indazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methyl chloroacetate to yield the final product.
Chemical Reactions Analysis
Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and fluoro positions, using reagents like sodium methoxide or ammonia.
Scientific Research Applications
Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyano and fluoro groups enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target pathways.
Comparison with Similar Compounds
Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate can be compared with similar compounds such as:
2-Cyano-4-fluorophenylboronic acid: This compound shares the cyano and fluoro groups but differs in its boronic acid functionality, which is used in different types of chemical reactions.
2-Cyano-4-Methylbiphenyl: This compound has a similar cyano group but features a biphenyl structure, leading to different chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[6-(2-cyano-4-fluorophenoxy)indazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3/c1-23-17(22)10-21-15-7-14(4-2-11(15)9-20-21)24-16-5-3-13(18)6-12(16)8-19/h2-7,9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEDNVKEMVAUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=CC(=C2)OC3=C(C=C(C=C3)F)C#N)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














